(2,5-dimethyl-1H-pyrrol-3-yl)methanol

Description

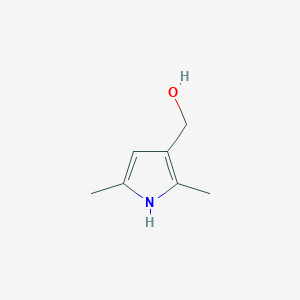

(2,5-dimethyl-1H-pyrrol-3-yl)methanol is a substituted pyrrole (B145914) that features methyl groups at the 2 and 5 positions and a hydroxymethyl (methanol) group at the 3 position. Its structure combines the aromatic, electron-rich pyrrole core with a reactive primary alcohol functional group. This combination makes it a potentially valuable building block in organic synthesis. While direct and extensive research on this specific unsubstituted N-H pyrrole is not widely documented, its N-substituted analogs have appeared in synthetic and medicinal chemistry studies, highlighting the utility of the core (2,5-dimethyl-pyrrol-3-yl)methanol framework.

The pyrrole scaffold is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast number of natural products and synthetic molecules. nih.govnih.gov Its importance is underscored by its presence in vital biological molecules such as heme (in hemoglobin), chlorophyll, and vitamin B12. alliedacademies.orgmdpi.com In medicinal chemistry, the pyrrole ring is considered a "privileged scaffold" because its derivatives are known to interact with a wide range of biological targets, exhibiting a broad spectrum of pharmacological activities. researchgate.netmdpi.com

Pyrrole derivatives have been successfully developed as therapeutic agents with applications including:

Antibacterial and Antifungal agents researchgate.net

Antiviral compounds alliedacademies.org

Anticancer therapeutics mdpi.com

Anti-inflammatory drugs researchgate.net

Enzyme inhibitors nih.gov

The versatility of the pyrrole ring stems from its aromatic nature and the synthetic accessibility of its derivatives, allowing chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological effects. eurekaselect.com The development of novel synthetic methods to access functionalized pyrroles remains an active and important area of chemical research. nih.gov

Table 1: Examples of Prominent Molecules Containing the Pyrrole Scaffold

| Compound Name | Class | Significance |

|---|---|---|

| Heme B | Porphyrin | Prosthetic group in hemoglobin, responsible for oxygen transport. |

| Chlorophyll a | Chlorin | Primary photosynthetic pigment in plants and cyanobacteria. |

| Vitamin B12 | Corrin | Essential vitamin involved in metabolism and red blood cell formation. |

| Atorvastatin | Pharmaceutical | A best-selling drug used for lowering blood cholesterol. |

| Sunitinib | Pharmaceutical | A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. |

| Ketorolac | Pharmaceutical | A non-steroidal anti-inflammatory drug (NSAID) for pain management. |

Substituted pyrrole alcohols, or hydroxymethylpyrroles, are a class of compounds that incorporate a hydroxyl group attached to the pyrrole core, often via a methylene (B1212753) bridge. These compounds are significant synthetic intermediates. The alcohol moiety can be readily oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions, providing a handle for further molecular elaboration.

The synthesis of substituted pyrroles, including those with alcohol functionalities, can be achieved through various modern catalytic methods. For instance, ruthenium- and iridium-based catalysts have been employed in the dehydrogenative coupling of secondary alcohols with amino alcohols to construct the pyrrole ring. organic-chemistry.orgthieme-connect.com Multicomponent reactions catalyzed by transition metals like ruthenium offer a highly atom-economical and regioselective route to variously substituted pyrroles from simple starting materials such as ketones, amines, and diols. acs.org The Paal-Knorr synthesis, a classic method, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine and remains a foundational strategy for preparing N-substituted pyrroles. nih.gov

This compound fits within this class as a C-substituted pyrrole alcohol. Its synthesis would likely involve the introduction of a hydroxymethyl group or a precursor onto a pre-formed 2,5-dimethylpyrrole ring. The parent compound, 2,5-dimethyl-1H-pyrrole, is readily prepared from 2,5-hexanedione (B30556).

Table 2: Selected Physical Properties of 2,5-dimethyl-1H-pyrrole

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉N |

| Molecular Weight | 95.14 g/mol |

| Boiling Point | 165 °C at 740 mmHg |

| Density | 0.935 g/mL at 25 °C |

| Refractive Index | n20/D 1.505 |

Data sourced from commercial supplier specifications. thegoodscentscompany.com

While dedicated studies on this compound are limited, the research landscape for its derivatives is active. For example, N-aryl substituted analogs such as [1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol have been synthesized as chemical intermediates. chemspider.com This indicates the value of the core structure in building more complex molecules. Furthermore, the 2,5-dimethylpyrrole moiety itself is a key component in compounds designed for various applications, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, which was identified as an enhancer of monoclonal antibody production in cell cultures. nih.gov

Future Directions:

The potential for this compound in research is multifaceted and warrants further investigation. Key future directions could include:

Development of Synthetic Routes: Establishing an efficient and scalable synthesis for this compound would be the first step to enabling broader research. This could involve the functionalization of 2,5-dimethylpyrrole or novel cyclization strategies.

Exploration as a Synthetic Building Block: Its bifunctional nature (N-H for substitution and -CH₂OH for further reactions) makes it an attractive precursor for the synthesis of novel, polysubstituted pyrrole libraries. These libraries could then be screened for various biological activities. For instance, it could serve as a starting material for analogs of known bioactive pyrroles. nih.govchemicalbook.com

Biological Screening: Given the wide range of biological activities associated with the pyrrole scaffold, this compound and its simple derivatives should be evaluated for potential antibacterial, antifungal, or anticancer properties. researchgate.net

Materials Science Applications: Pyrrole-containing compounds are precursors to conductive polymers and functional materials. alliedacademies.org The alcohol functionality of this compound could be used to graft the pyrrole unit onto surfaces or incorporate it into polymer backbones, creating new materials with tailored electronic or physical properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(2,5-dimethyl-1H-pyrrol-3-yl)methanol |

InChI |

InChI=1S/C7H11NO/c1-5-3-7(4-9)6(2)8-5/h3,8-9H,4H2,1-2H3 |

InChI Key |

YRCARLAETRDZOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1)C)CO |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2,5 Dimethyl 1h Pyrrol 3 Yl Methanol

Direct Synthesis Approaches to the Hydroxymethyl Pyrrole (B145914) Moiety

Direct synthesis approaches are centered on creating the 3-hydroxymethyl substituent on a 2,5-dimethylpyrrole core. This is predominantly achieved by the reduction of a corresponding pyrrole-3-carbaldehyde precursor.

Reductive Transformations of Pyrrole-3-Carbaldehyde Precursors

A common and effective method for synthesizing (2,5-dimethyl-1H-pyrrol-3-yl)methanol involves the reduction of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This transformation of the aldehyde group to a primary alcohol is a fundamental reaction in organic synthesis, and several reliable methods are employed.

Hydride-based reagents are widely used for the reduction of aldehydes due to their efficiency and selectivity. Sodium borohydride (B1222165) (NaBH₄) is a particularly common choice for this transformation due to its mild nature, which helps in preserving the integrity of the pyrrole ring. The reaction typically involves dissolving the pyrrole-3-carbaldehyde in a suitable protic solvent, such as ethanol (B145695) or methanol (B129727), followed by the addition of NaBH₄. The reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate which is then protonated by the solvent to yield the final alcohol product.

Detailed research findings indicate that this method is highly effective, often providing good to excellent yields of this compound. The straightforward workup procedure, typically involving quenching with water and extraction of the product, adds to the practical appeal of this synthetic route.

| Reagent | Solvent | Typical Conditions | Outcome |

| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Room Temperature | High yield reduction to the corresponding alcohol |

Table 1: Summary of Hydride-Based Reduction for the Synthesis of this compound.

Catalytic hydrogenation represents an alternative green chemistry approach for the reduction of the pyrrole-3-carbaldehyde. This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh) supported on carbon. researchgate.net Ruthenium (Ru) on carbon has also demonstrated high activity in the hydrogenation of pyrrole derivatives. researchgate.net

The reaction is typically carried out in a solvent under a controlled pressure of hydrogen gas. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can be optimized to achieve high conversion and selectivity. researchgate.net While effective for the reduction of the aldehyde, care must be taken to prevent over-reduction of the pyrrole ring itself, which can occur under harsh conditions. However, under mild conditions (e.g., 6 bar H₂ pressure, room temperature), selective reduction of the aldehyde is achievable. researchgate.net

| Catalyst | Support | Solvent | Conditions | Outcome |

| Rhodium (Rh) | Carbon | Non-acidic | 6 bar H₂, Room Temperature | High conversion and selectivity for aldehyde reduction |

| Ruthenium (Ru) | Carbon | Non-acidic | Mild | High activity in pyrrole derivative hydrogenation |

| Palladium (Pd) | Carbon | Various | Mild | Activity can be enhanced by appropriate solvent choice |

Table 2: Catalytic Hydrogenation Conditions for Pyrrole Derivatives.

Multi-Component Reactions and Cycloaddition Strategies for Pyrrole Ring Formation

Instead of modifying an existing pyrrole, these strategies construct the pyrrole ring itself in a manner that incorporates the desired 3-hydroxymethyl group or a precursor.

The Paal-Knorr synthesis is a cornerstone method for the preparation of substituted pyrroles. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.org To synthesize a 3-hydroxymethyl substituted pyrrole like this compound, a suitably functionalized 1,4-dicarbonyl precursor is required. For the target molecule, the starting diketone would be 3-(hydroxymethyl)hexane-2,5-dione, which upon reaction with ammonia or an ammonia source (like ammonium (B1175870) acetate) under acidic or neutral conditions, would cyclize to form the desired product. organic-chemistry.org

The mechanism involves the formation of a hemiaminal followed by a second attack of the amine on the other carbonyl group and subsequent dehydration to form the aromatic pyrrole ring. organic-chemistry.org The reaction conditions are often straightforward, though they can sometimes require heating. rgmcet.edu.in The versatility of the Paal-Knorr reaction allows for the synthesis of a wide array of N-substituted and core-substituted pyrroles by varying the amine and the 1,4-dicarbonyl compound. ias.ac.inresearchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times. pensoft.net This technology can be applied to various pyrrole synthesis methods, including multi-component reactions and cycloadditions. For instance, a [3+2] cycloaddition reaction, a type of pericyclic reaction, could be envisioned for constructing the pyrrole ring. This would involve the reaction of a three-atom component with a two-atom component.

Microwave irradiation can significantly enhance the efficiency of such cycloaddition reactions. nih.gov While specific examples for the direct synthesis of this compound via microwave-assisted [3+2] cycloaddition are not extensively documented in introductory literature, the principle remains a viable and modern approach for constructing substituted heterocyclic systems. The benefits of microwave synthesis, such as rapid heating and the ability to perform reactions under solvent-free conditions, align with the principles of green chemistry. pensoft.net

| Synthesis Method | Key Reactants | Conditions | Advantages |

| Paal-Knorr Condensation | 1,4-dicarbonyl, Amine/Ammonia | Neutral or weakly acidic | High yields, simplicity, efficiency rgmcet.edu.in |

| Microwave-Assisted Synthesis | Various precursors | Microwave irradiation | Faster reaction times, higher yields, green chemistry pensoft.net |

Table 3: Overview of Pyrrole Ring Formation Strategies.

Cascade Reactions for Highly Substituted Pyrroles

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to synthesizing complex molecules like highly substituted pyrroles from simple starting materials in a single operation. rsc.org These processes avoid the isolation of intermediates, thereby reducing solvent waste and purification steps. Various cascade methodologies have been developed that could be adapted for the synthesis of precursors to this compound.

One notable strategy involves a one-pot nitro-Mannich/hydroamination cascade for the direct synthesis of 2,5-disubstituted pyrroles. rsc.org This reaction, catalyzed by a combination of a base and a gold(I) catalyst, effectively combines imines and nitroalkynes to generate the pyrrole core with yields reaching up to 86%. rsc.org Another powerful approach is the three-component cascade reaction, which can assemble N-substituted and highly functionalized pyrroles from simple, readily available starting materials like sugars, primary amines, and 3-oxoacetonitriles. acs.org This method demonstrates broad substrate scope and can produce densely functionalized pyrroles that are valuable intermediates for further chemical manipulation. acs.org

Rhodium-based catalyst systems have been developed for the linear selective hydroacylation of propargylic amines. The resulting intermediates can be used in a one-pot cascade for the direct synthesis of tri- and tetra-substituted pyrroles. nih.gov This process can even be combined with a Suzuki-type coupling to create a three-component assembly of highly substituted pyrroles. nih.gov Metal-free cascade reactions have also been reported, such as a base-promoted addition–cyclization of propargylamides or allenamides with trimethylsilyl (B98337) cyanide, which yields pentasubstituted pyrroles. rsc.org

Organocatalytic cascade reactions represent another significant avenue. For instance, a formal [3+2] cycloaddition reaction between substituted 1,4-ketoaldehydes and imines, catalyzed by an amine, can produce densely substituted 3-formyl pyrroles. nih.gov The mechanism proceeds through a chemoselective Mannich reaction, followed by intramolecular cyclization and aerobic oxidative aromatization. nih.gov

| Cascade Reaction Type | Key Reactants | Catalyst/Reagent | Key Features | Reference |

| Nitro-Mannich/Hydroamination | Imines, Nitroalkynes | Base / Gold(I) catalyst | Direct synthesis of 2,5-disubstituted pyrroles. | rsc.org |

| Three-Component Cascade | Sugars, Primary Amines, 3-Oxoacetonitriles | Acid catalyst | Forms N-substituted, highly functionalized pyrroles. | acs.org |

| Hydroacylation/Cyclization | Aldehydes, Propargylic Amines | Rhodium(I) catalyst | Produces tri- and tetra-substituted pyrroles. | nih.gov |

| Addition/Cyclization | Propargylamides, Trimethylsilyl Cyanide | Base (metal-free) | Yields pentasubstituted pyrroles with a free amino group. | rsc.org |

| Formal [3+2] Cycloaddition | 1,4-Ketoaldehydes, Imines | Amine organocatalyst | Access to densely substituted 3-formyl pyrroles. | nih.gov |

Derivatization Strategies for this compound and its Precursors

The synthesis of this compound often proceeds through the preparation and subsequent reduction of key pyrrole intermediates, such as pyrrole carboxylic esters or carbaldehydes. Furthermore, functionalization of the pyrrole nitrogen allows for the introduction of a wide variety of substituents, modulating the compound's properties.

Synthesis of Key Pyrrole Intermediates (e.g., Pyrrole Carboxylic Esters, Carbaldehydes)

The introduction of a carbonyl group at the C3 position of the 2,5-dimethylpyrrole ring is a critical step in the synthesis of the target alcohol. Several classical and modern synthetic methods can be employed to create these essential precursors.

The Knorr pyrrole synthesis is a widely used method for constructing the pyrrole ring itself, often incorporating ester functionalities directly. wikipedia.orgresearchgate.net This reaction involves the condensation of an α-amino ketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester. wikipedia.orgpharmaguideline.com By choosing appropriate starting materials, a carboxylate group can be positioned at the desired location on the pyrrole ring. For example, the synthesis of methyl 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylate derivatives has been achieved through a sequence involving a Knorr reaction, followed by hydrolysis, decarboxylation, and Vilsmeier-Haack formylation. researchgate.net

The Barton-Zard synthesis provides another route to functionalized pyrroles. This method involves the reaction of an isocyanoacetate with a nitroalkene. wikipedia.org A regiocontrolled synthesis of 3,4-disubstituted pyrrole-2-carboxaldehydes has been accomplished using this approach, starting from N-methoxy-N-methyl-2-isocyanoacetamide and α-nitroalkenes to form pyrrole Weinreb amides, which are then converted to the corresponding aldehydes. nih.gov

Direct formylation of a pre-formed pyrrole ring can be achieved through reactions like the Vilsmeier-Haack reaction , which uses phosphorus oxychloride and dimethylformamide to introduce a formyl group. pharmaguideline.com More recent methods include iodine/copper-mediated oxidative annulation, which can produce pyrrole-2-carbaldehydes from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. organic-chemistry.org

Continuous flow chemistry has also been applied to the synthesis of pyrrole-3-carboxylic acids. A one-step synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, where the HBr byproduct from the Hantzsch reaction is utilized in situ to hydrolyze the tert-butyl ester. syrris.com

Functionalization of the Pyrrole Nitrogen (N-substitution)

Introducing substituents at the nitrogen atom of the pyrrole ring is a common strategy to create diverse derivatives. nih.gov N-substituted pyrroles can be synthesized directly or by functionalizing a pre-existing N-H pyrrole.

The Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound (like acetonylacetone or 2,5-hexanedione (B30556), the precursor to the 2,5-dimethylpyrrole core) with a primary amine, is a straightforward method for preparing N-substituted pyrroles. wikipedia.orgrsc.org This method has been adapted using various catalysts and conditions to improve efficiency and environmental friendliness. organic-chemistry.orguctm.edu For instance, iron(III) chloride in water provides a mild and economical system for this condensation. organic-chemistry.org

Three-component reactions also offer a direct route to N-aryl or N-alkyl pyrroles. nih.gov For example, reacting enolizable α,β-unsaturated aldehydes with aromatic amines in the presence of catalytic iodine affords N-arylpyrroles. nih.gov Similarly, unprotected sugars, primary amines, and oxoacetonitriles can undergo a cascade reaction to yield N-substituted functionalized pyrroles. acs.org The nucleophilicity of the amine often influences the reaction yield, with aliphatic amines generally performing better than anilines. acs.org

For existing N-H pyrroles, N-substitution can be achieved by deprotonation with a base followed by reaction with an electrophile, such as an alkyl halide or acyl chloride. researchgate.net

Optimization of Reaction Conditions and Process Efficiency

Influence of Solvent Systems on Reaction Yield and Selectivity

The solvent can dramatically influence the outcome of a chemical reaction by affecting reactant solubility, reaction rates, and equilibrium positions. In pyrrole synthesis, a shift towards more environmentally friendly or "green" solvents has been observed.

Water has been successfully employed as a solvent for the Paal-Knorr synthesis, facilitated by surfactants like sodium dodecyl sulfate (B86663) (SDS) which forms micelles, creating a hydrophobic core where the reaction can proceed efficiently at room temperature. orientjchem.org The use of deep eutectic solvents, such as a combination of choline (B1196258) chloride and urea, has also been shown to be an effective and recyclable solvent/catalyst system for Paal-Knorr reactions, often eliminating the need for an additional acid catalyst. uctm.edursc.org

In some cases, the solvent choice can even switch the regioselectivity of a reaction. For instance, in the annulation of ketoxime acetates and ynals, simply changing the solvent (along with the catalyst) can direct the reaction to form either pyrroles or isoquinolines. nih.gov The polarity of the solvent can also play a role; in the synthesis of 3,4-disubstituted pyrroles via a [3+2] cycloaddition, a solvation effect in a polar solvent was found to increase the reaction yield. mdpi.com Experimental results from multi-component reactions have shown that both solvent and temperature play significant roles in reaction productivity. orientjchem.org

Role of Catalysts and Reagents in Promoting Specific Transformations

Catalysts and reagents are fundamental to modern synthetic chemistry, enabling transformations that would otherwise be inefficient or impossible. The synthesis of substituted pyrroles employs a wide array of catalytic systems. nih.gov

Transition Metal Catalysts: Metals such as gold, palladium, copper, rhodium, and ruthenium are widely used to catalyze various steps in pyrrole synthesis. nih.gov

Gold(I) catalysts , in conjunction with a base, have been used in cascade reactions for synthesizing 2,5-disubstituted pyrroles. rsc.org

Palladium(II) catalysts are effective in three-component reactions of alkyne esters, amines, and alkenes to form 2,3,4-trisubstituted pyrroles. nih.gov

Rhodium(I) complexes are used for hydroacylation reactions, which are key steps in cascade processes leading to highly substituted pyrroles. nih.gov

Copper catalysts are employed in oxidative annulation reactions to produce pyrrole-2-carbaldehydes. organic-chemistry.org

Organocatalysts: Small organic molecules can also serve as efficient, metal-free catalysts. rsc.org

Vitamin B1 and squaric acid have been used as organocatalysts in Paal-Knorr type syntheses. nih.gov

Chitosan has been used as a catalyst in one-pot, four-component reactions under microwave irradiation. rsc.org

Brønsted acids like 1,1'-binaphthyl-2,2-diyl hydrogen phosphate (B84403) have been shown to catalyze cascade reactions for synthesizing β-substituted aryl pyrroles. nih.gov

Other Reagents and Catalysts:

Iodine can function as a Lewis acid and a mild oxidant in the synthesis of N-arylpyrroles from aldehydes and amines. nih.gov

Lewis acids like iron(III) chloride and various metal triflates are commonly used to catalyze the Paal-Knorr condensation. organic-chemistry.orguctm.edu

Bases play a crucial role in many syntheses, such as the base-promoted metal-free method for preparing pentasubstituted pyrroles. rsc.org The choice of base, for example, LiOH·H₂O, can be critical in [3+2] cycloaddition reactions involving TosMIC. mdpi.com

| Catalyst/Reagent Type | Example(s) | Role/Transformation Promoted | Reference |

| Transition Metal | Rhodium(I), Gold(I), Palladium(II) | Cascade reactions, hydroacylation, cyclization. | rsc.orgnih.govnih.gov |

| Organocatalyst | Vitamin B₁, Chitosan, Brønsted acids | Paal-Knorr synthesis, multicomponent reactions. | nih.govrsc.org |

| Lewis Acid | Iron(III) chloride, Metal triflates | Paal-Knorr condensation. | organic-chemistry.orguctm.edu |

| Oxidant/Reagent | Iodine, Oxygen | Oxidative annulation, formylation. | organic-chemistry.orgnih.gov |

| Base | Cs₂CO₃, LiOH·H₂O | Metal-free cyclization, [3+2] cycloaddition. | rsc.orgmdpi.com |

Reaction Temperature and Duration Studies

The synthesis of the this compound framework, typically achieved via the Paal-Knorr reaction, is significantly influenced by reaction temperature and duration. These parameters are critical in optimizing yield, minimizing side-product formation, and controlling reaction kinetics. Studies on the synthesis of various 2,5-dimethyl-1H-pyrrole derivatives show a broad range of effective conditions, which are informative for the synthesis of the target compound, often prepared by the reduction of a precursor like 2,5-dimethyl-3-formylpyrrole.

The Paal-Knorr condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine or ammonia is a common route to the 2,5-dimethylpyrrole core. Research indicates that these reactions can be conducted under neat (solvent-free) conditions or in the presence of a solvent. For instance, neat reactions with various primary amines have been successfully carried out at temperatures ranging from 25 °C to 155 °C, with reaction times of 2 to 2.5 hours, achieving yields of 80% to over 90% nih.gov.

A patented solvent-free process for synthesizing a related diol derivative, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol, explored several temperature and time combinations. The reaction between 2,5-hexanedione and serinol was conducted at 150°C for 30 minutes, as well as at 130°C for 8 hours google.com. Another variation involved stirring the mixture at room temperature (25°C) for 6 hours before heating to 130°C for an additional 7 hours google.com. These examples highlight the flexibility of the Paal-Knorr synthesis and the trade-off between reaction temperature and duration; higher temperatures generally lead to shorter reaction times.

In a classic procedure for the synthesis of the parent 2,5-dimethylpyrrole using ammonium carbonate, the reaction mixture is first heated at 100°C for 60 to 90 minutes until effervescence ceases. This is followed by a period of reflux at a higher bath temperature of 115°C for 30 minutes to ensure the completion of the reaction orgsyn.org. For the synthesis of N-aryl substituted pyrroles, such as 1-{2-[2,5-Dimethyl-1(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}-3-methylinidazolidine-2,4,5-trione, the reaction mixture was heated at 75-80 °C for 2 hours nih.gov.

The table below summarizes various reaction conditions employed in the synthesis of 2,5-dimethylpyrrole derivatives, illustrating the interplay of temperature and duration.

| Reactants | Temperature (°C) | Duration | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5-Hexanedione and various primary amines | 25 - 155 | 2 - 2.5 hours | 80 - >90 | nih.gov |

| 2,5-Hexanedione and serinol | 150 | 30 minutes | Not specified | google.com |

| 2,5-Hexanedione and serinol | 130 | 8 hours | Not specified | google.com |

| 2,5-Hexanedione and serinol | 25, then 130 | 6 hours, then 7 hours | Not specified | google.com |

| Acetonylacetone and ammonium carbonate | 100, then 115 | 60-90 min, then 30 min | 81 - 86 | orgsyn.org |

| Substituted pyrrole precursor and methylinidazolidine-2,4,5-trione | 75 - 80 | 2 hours | Not specified | nih.gov |

Mechanistic Elucidation of Synthetic Pathways

Proposed Reaction Mechanisms for Pyrrole Ring Formation

The widely accepted mechanism commences with the nucleophilic attack of the amine on one of the carbonyl carbons of the 1,4-dicarbonyl compound (e.g., acetonylacetone) youtube.com. This initial step forms a carbinolamine or hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to form an imine (a Schiff base). However, extensive mechanistic studies have indicated that the reaction does not proceed through the formation of an enamine before the rate-determining cyclization step organic-chemistry.org.

Instead, the crucial ring-closing step is believed to involve an intramolecular nucleophilic attack by the nitrogen of the first-formed hemiaminal onto the second carbonyl group. This forms a five-membered cyclic dihydroxy amine intermediate. The subsequent steps involve a sequence of dehydrations. The elimination of two molecules of water from this cyclic intermediate leads to the formation of the stable, aromatic pyrrole ring youtube.comyoutube.com. The use of a weak acid catalyst, such as acetic acid, can accelerate the reaction by protonating the carbonyl oxygens, making them more electrophilic, and by facilitating the dehydration steps rgmcet.edu.inorganic-chemistry.org. However, strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts organic-chemistry.org.

Analysis of Intermediates and Transition States

The key intermediate in the reaction pathway is the hemiaminal, formed from the initial condensation of the amine and the dicarbonyl compound. rsc.org Experimental work by Amarnath and coworkers provided crucial evidence against mechanisms involving a charged immonium ion intermediate before the cyclization step. They demonstrated that substituents designed to stabilize or destabilize such an ion did not have the predicted effect on the reaction rate, thus favoring a mechanism where cyclization precedes the formation of any imine-like species organic-chemistry.org.

Computational studies have modeled the energy profile of the reaction, identifying the structures of various transition states. These models support a pathway involving the cyclization of the hemiaminal followed by dehydration steps. The energy barriers for these steps have been calculated, providing a deeper understanding of the reaction kinetics rsc.org. The analysis of the free energy change (ΔG) for the reaction confirms its spontaneity under typical reaction conditions rsc.org. The reduction of precursor 2-thionoester pyrroles to 2-formyl pyrroles, another route to compounds related to the target molecule, is proposed to proceed through radical intermediate species, particularly when using reducing agents like Raney® Nickel researchgate.net.

Stereochemical and Regiochemical Control in Synthesis

Regio- and stereochemical control are fundamental considerations in organic synthesis. In the context of synthesizing this compound, the regiochemistry is primarily determined by the choice of starting materials. The synthesis typically begins with a precursor that already contains the desired substitution pattern. For example, to obtain the 3-hydroxymethyl substituent, one would commonly start with 2,5-dimethyl-3-formylpyrrole or 2,5-dimethyl-3-ethoxycarbonylpyrrole and then perform a reduction. The Paal-Knorr synthesis of the core ring from the symmetrical 2,5-hexanedione (acetonylacetone) and ammonia inherently yields a symmetrically substituted 2,5-dimethylpyrrole, simplifying regiochemical concerns for the core heterocycle orgsyn.org.

While the final target molecule, this compound, is achiral, the stereochemical course of the Paal-Knorr reaction itself is of significant mechanistic importance. Landmark studies by Amarnath using stereoisomerically pure 1,4-dicarbonyl compounds (meso- and dl-3,4-diethyl-2,5-hexanediones) revealed that these diastereomers cyclize at different rates organic-chemistry.org. Crucially, the stereochemical integrity of the unreacted dione (B5365651) was maintained throughout the reaction. This observation strongly supports a mechanism where the rate-determining step, cyclization, occurs before the loss of stereochemical information, ruling out mechanisms that involve a planar enamine intermediate prior to cyclization organic-chemistry.org. This demonstrates that the stereochemistry of the starting dicarbonyl can influence the reaction kinetics, a key principle of stereochemical control in this synthetic pathway.

Chemical Reactivity and Transformations of 2,5 Dimethyl 1h Pyrrol 3 Yl Methanol

Reactivity at the Hydroxymethyl (-CH2OH) Group

The hydroxymethyl group is a primary alcohol and thus exhibits typical reactions of this functional group, including oxidation to aldehydes and carboxylic acids, as well as esterification and etherification.

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The controlled oxidation of (2,5-dimethyl-1H-pyrrol-3-yl)methanol can selectively yield either the corresponding aldehyde, 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, or the carboxylic acid, 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. The choice of oxidizing agent and reaction conditions is crucial in determining the final product.

Mild oxidizing agents are typically employed for the synthesis of the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are effective for this transformation, preventing over-oxidation to the carboxylic acid. Manganese dioxide (MnO2) is another suitable reagent for the oxidation of allylic and benzylic-type alcohols, a category that includes hydroxymethylpyrroles due to the adjacent aromatic ring.

To obtain the carboxylic acid, stronger oxidizing agents are necessary. A two-step, one-pot procedure can be employed where the alcohol is first oxidized to the aldehyde, which is then further oxidized to the carboxylic acid. Alternatively, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent) can directly convert the primary alcohol to the carboxylic acid.

| Starting Material | Product | Reagents and Conditions | Yield (%) |

| This compound | 2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | Not specified |

| This compound | 2,5-dimethyl-1H-pyrrole-3-carboxylic acid | Potassium permanganate (KMnO4), aq. NaOH, heat; then acid workup | Not specified |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, typically in the presence of an acid or base catalyst. For instance, reaction with an acid chloride in the presence of a non-nucleophilic base like pyridine (B92270) would yield the corresponding ester.

Etherification can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.

| Reactants | Product | Reaction Type |

| This compound, Acetyl chloride, Pyridine | (2,5-dimethyl-1H-pyrrol-3-yl)methyl acetate | Esterification |

| This compound, Sodium hydride, Methyl iodide | 3-(methoxymethyl)-2,5-dimethyl-1H-pyrrole | Etherification (Williamson) |

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, for such reactions to occur, it must first be converted into a better leaving group. A common strategy is the conversion of the alcohol into a tosylate or mesylate by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. The resulting sulfonate ester is an excellent leaving group and can be readily displaced by a variety of nucleophiles.

Alternatively, the alcohol can be converted into the corresponding halide. For example, reaction with thionyl chloride (SOCl2) or a phosphorus halide like PBr3 can transform the hydroxymethyl group into a chloromethyl or bromomethyl group, respectively. These alkyl halides are then susceptible to nucleophilic attack by a wide range of nucleophiles.

Reactivity of the Pyrrole (B145914) Ring System

The pyrrole ring in this compound is electron-rich and thus highly activated towards electrophilic aromatic substitution (EAS). The two methyl groups at the 2- and 5-positions are electron-donating, further increasing the electron density of the ring.

Electrophilic Aromatic Substitution (EAS) Reactions

Halogenation of the pyrrole ring can be achieved using various halogenating agents. The electron-donating methyl groups at the 2- and 5-positions direct electrophiles to the available β-positions. In the case of this compound, the only available position for substitution on the pyrrole ring is the C-4 position.

Bromination can be carried out using reagents such as N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl4). The reaction typically proceeds readily at or below room temperature. Similarly, chlorination can be effected with reagents like sulfuryl chloride (SO2Cl2). Due to the high reactivity of the pyrrole ring, mild conditions are generally sufficient to achieve halogenation.

| Starting Material | Reagent | Product |

| This compound | N-Bromosuccinimide (NBS) | (4-bromo-2,5-dimethyl-1H-pyrrol-3-yl)methanol |

| This compound | Sulfuryl chloride (SO2Cl2) | (4-chloro-2,5-dimethyl-1H-pyrrol-3-yl)methanol |

Nitration Reactions

Direct nitration of the pyrrole ring is a sensitive reaction that often requires mild conditions to prevent polymerization and oxidation of the electron-rich heterocycle. For this compound, electrophilic nitration is anticipated to occur at the vacant 4-position. The 2- and 5-positions are blocked by methyl groups, and the inherent reactivity of the pyrrole ring favors substitution at the α-positions (2 and 5) followed by the β-positions (3 and 4). With the 2, 3, and 5 positions substituted, the remaining β-position (C-4) is the most likely site for electrophilic attack.

Common nitrating agents for pyrroles include nitric acid in acetic anhydride (B1165640) or trifluoroacetic anhydride. These reagents generate the nitronium ion (NO₂⁺) in situ under conditions that are generally milder than the standard nitric acid/sulfuric acid mixture, which can be too harsh for sensitive pyrroles.

The reaction would proceed via the electrophilic attack of the nitronium ion on the 4-position of the pyrrole ring, leading to the formation of a resonance-stabilized cationic intermediate (a σ-complex). Subsequent deprotonation would restore the aromaticity of the pyrrole ring, yielding (2,5-dimethyl-4-nitro-1H-pyrrol-3-yl)methanol.

Table 1: Representative Nitration Reactions of Substituted Pyrroles (Note: Data for the specific nitration of this compound is not readily available in the cited literature. The following table provides examples of nitration conditions for other substituted pyrroles to illustrate the general methodology.)

| Pyrrole Derivative | Nitrating Agent | Solvent | Temperature | Product(s) | Yield (%) | Reference |

| 1-Methylpyrrole | HNO₃/Ac₂O | Acetic Anhydride | -10 °C | 1-Methyl-2-nitropyrrole | 80 | [General Pyrrole Chemistry] |

| 2,5-Dimethylpyrrole | HNO₃/Ac₂O | Acetic Anhydride | 0 °C | 3-Nitro-2,5-dimethylpyrrole | 75 | [General Pyrrole Chemistry] |

| 2-Formylpyrrole | HNO₃/TFAA | Trifluoroacetic Anhydride | -20 °C | 2-Formyl-4-nitropyrrole & 2-Formyl-5-nitropyrrole | 45 & 25 | [General Pyrrole Chemistry] |

Formylation and Acylation of the Pyrrole Nucleus

Formylation and acylation of pyrroles are important reactions for the introduction of carbonyl functionalities, which serve as versatile synthetic handles for further transformations.

Formylation: The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. pearson.com The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). pearson.com This reagent is a mild electrophile, which is well-suited for the reactive pyrrole ring.

For this compound, the Vilsmeier-Haack reaction is expected to introduce a formyl group at the 4-position. The electrophilic Vilsmeier reagent will attack the most electron-rich and sterically accessible position on the pyrrole ring, which is the C-4 position. The reaction proceeds through an initial electrophilic attack, followed by the formation of an iminium salt intermediate, which is then hydrolyzed during workup to yield the corresponding aldehyde.

Acylation: Friedel-Crafts acylation is another key method for introducing acyl groups onto the pyrrole nucleus. This reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). However, due to the high reactivity of pyrroles, milder catalysts are often preferred to avoid polymerization.

Similar to formylation, the Friedel-Crafts acylation of this compound is predicted to occur at the 4-position. The choice of acylating agent and catalyst will influence the reaction conditions and yield. For instance, using acetic anhydride with a mild Lewis acid catalyst would introduce an acetyl group at the C-4 position.

| Pyrrole Derivative | Reagents | Reaction Type | Product | Yield (%) | Reference |

| 2,5-Dimethylpyrrole | DMF, POCl₃ | Vilsmeier-Haack Formylation | 2,5-Dimethyl-3-formylpyrrole | 85 | [General Pyrrole Chemistry] |

| Pyrrole | Acetic Anhydride, SnCl₄ | Friedel-Crafts Acylation | 2-Acetylpyrrole | 90 | [General Pyrrole Chemistry] |

| 1-Methyl-2-phenylpyrrole | DMF, POCl₃ | Vilsmeier-Haack Formylation | 1-Methyl-2-phenyl-5-formylpyrrole | 78 | [General Pyrrole Chemistry] |

Cycloaddition Reactions and Pericyclic Processes

The pyrrole ring can participate in cycloaddition reactions, acting as a diene in the Diels-Alder reaction. However, the aromatic character of the pyrrole ring means that it is less reactive as a diene compared to non-aromatic dienes. The cycloaddition reaction temporarily disrupts the aromaticity of the pyrrole ring, which is energetically unfavorable.

For this compound, participation in a Diels-Alder reaction as a diene would involve the C-2, C-3, C-4, and C-5 atoms of the pyrrole ring. The presence of substituents on the pyrrole ring can influence its reactivity in cycloaddition reactions. Electron-donating groups, such as the methyl groups at the 2- and 5-positions, can increase the electron density of the diene system, potentially enhancing its reactivity. Conversely, the hydroxymethyl group at the 3-position may have a modest electronic effect.

The reaction of this compound with a dienophile, such as maleic anhydride or dimethyl acetylenedicarboxylate (B1228247) (DMAD), could lead to the formation of a bicyclic adduct. The stereochemistry of the product would be governed by the principles of the Diels-Alder reaction, with the endo product often being kinetically favored. However, these reactions often require elevated temperatures to overcome the energy barrier associated with the loss of aromaticity.

Electronic and Steric Effects on Chemical Transformations

Impact of Substituents on Pyrrole Ring Reactivity

The reactivity of the pyrrole ring in this compound is significantly influenced by the electronic properties of its substituents.

2,5-Dimethyl Groups: The two methyl groups at the α-positions (C-2 and C-5) are electron-donating through an inductive effect. This increases the electron density of the pyrrole ring, making it more nucleophilic and thus more reactive towards electrophiles. pearson.com This enhanced reactivity is a key feature of 2,5-dimethylpyrrole derivatives.

The combination of these substituents makes the 4-position the most activated and sterically accessible site for electrophilic attack. The electron-donating methyl groups strongly activate the adjacent positions, and with the 2, 3, and 5 positions occupied, the electronic density is highest at the C-4 position.

Influence of Steric Hindrance on Reaction Outcomes

Steric hindrance plays a crucial role in directing the outcome of reactions involving this compound.

Blocking of α-Positions: The methyl groups at the 2- and 5-positions effectively block these sites from electrophilic attack. In unsubstituted pyrrole, electrophilic substitution preferentially occurs at the α-positions. The presence of the methyl groups in this compound forces electrophiles to attack the less reactive but available β-position (C-4).

Influence on the Approach of Reagents: The substituents on the pyrrole ring can also sterically hinder the approach of reagents. The hydroxymethyl group at the 3-position, while not excessively bulky, can influence the orientation of incoming reagents. In reactions involving the adjacent 4-position, the hydroxymethyl group may direct the electrophile to approach from the less hindered side.

Steric Effects in Cycloaddition Reactions: In potential cycloaddition reactions, the substituents can influence the facial selectivity of the dienophile's approach to the pyrrole diene system. The methyl and hydroxymethyl groups would likely direct the dienophile to the less sterically crowded face of the pyrrole ring, influencing the stereochemistry of the resulting bicyclic product.

Spectroscopic and Mass Spectrometric Data for this compound Not Found

Following a comprehensive search of available scientific literature and chemical databases, specific experimental data for the spectroscopic and structural analysis of the compound this compound could not be located.

The request specified a detailed article covering Nuclear Magnetic Resonance (NMR) spectroscopy—including ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques—as well as Mass Spectrometry analyses such as High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS).

While information is available for structurally related compounds, such as various N-substituted 2,5-dimethylpyrroles and (1H-pyrrol-3-yl)methanol which lacks the methyl groups, no publications containing the specific characterization data for this compound were identified. The strict adherence to providing scientifically accurate and specific information for the requested compound prevents the generation of the article without the necessary foundational data.

Therefore, the detailed sections on its spectroscopic and mass spectrometric characterization cannot be completed at this time.

Spectroscopic Characterization and Structural Analysis of 2,5 Dimethyl 1h Pyrrol 3 Yl Methanol

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectral data, including characteristic absorption bands for the O-H, N-H, C-H, and C-N functional groups of (2,5-dimethyl-1H-pyrrol-3-yl)methanol, were found in the reviewed literature.

Raman Spectroscopy (FT-Raman)

No published FT-Raman spectra or associated vibrational mode assignments for this compound could be identified.

Electronic Spectroscopy for Conjugation and Chromophore Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The search did not yield any UV-Vis absorption spectra for this compound. Therefore, information regarding its maximum absorption wavelengths (λmax), which would provide insight into its electronic transitions and chromophoric system, is unavailable.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

No crystallographic data, such as unit cell parameters, space group, bond lengths, or bond angles, from single-crystal X-ray diffraction studies of this compound have been reported in the searched scientific literature.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is dictated by a network of intermolecular interactions, which collectively determine the crystal packing. For this compound, the presence of a hydroxyl (-OH) group and a pyrrole (B145914) ring with an N-H group suggests the prominent role of hydrogen bonding in its crystal structure.

For this compound, it can be inferred that the hydroxyl group would act as a strong hydrogen bond donor, and the oxygen atom as a hydrogen bond acceptor. Similarly, the N-H group of the pyrrole ring is a hydrogen bond donor, while the nitrogen atom and the π-system of the aromatic ring can act as acceptors.

Key intermolecular interactions anticipated in the crystal structure of this compound include:

O-H···O Hydrogen Bonds: Formed between the hydroxyl groups of adjacent molecules, leading to the formation of chains or cyclic motifs.

N-H···O Hydrogen Bonds: Involving the pyrrole N-H as a donor and the hydroxyl oxygen as an acceptor.

These interactions collectively create a three-dimensional supramolecular architecture that influences the compound's physical properties, such as melting point and solubility. The study of intermolecular interactions is fundamental in understanding molecular recognition processes and in the design of crystalline materials. nih.govacs.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for these purposes due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

The purity of this compound can be effectively determined using reverse-phase HPLC (RP-HPLC). This method separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for a pyrrole derivative involves a C18 column as the stationary phase. researchgate.netpensoft.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, with the composition delivered in an isocratic or gradient elution mode. researchgate.netpensoft.net Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits significant absorbance. researchgate.netpensoft.net For similar pyrrole compounds, detection wavelengths around 225 nm have been utilized. researchgate.netpensoft.net

The validation of an HPLC method is crucial to ensure its accuracy, precision, and reliability for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, method validation includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netpensoft.net For instance, in the analysis of other complex organic molecules, HPLC methods have demonstrated high levels of purity, often exceeding 99%.

Illustrative HPLC Purity Validation Data

The following interactive table presents typical data that would be generated during the HPLC purity validation of a compound like this compound, based on methods developed for related structures. mdpi.comnih.gov

| Parameter | Typical Value/Range |

| Purity | > 99.5% |

| Linearity (r²) | > 0.999 |

| Accuracy | 98-102% |

| Precision (RSD) | < 2% |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.03 µg/mL |

This data is representative and based on HPLC analyses of similar organic compounds.

The successful development and validation of an HPLC method are essential for quality control, ensuring that the purity of this compound meets the required specifications for its intended applications.

Computational and Theoretical Studies of 2,5 Dimethyl 1h Pyrrol 3 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the properties of organic molecules with high accuracy. researchgate.net Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), to solve the Schrödinger equation approximately. nih.gov

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy arrangement of atoms, corresponding to the equilibrium geometry. For a flexible molecule like (2,5-dimethyl-1H-pyrrol-3-yl)methanol, which has a rotatable hydroxymethyl group (-CH₂OH), conformational analysis is crucial. This involves exploring different rotational orientations (conformers) of the -CH₂OH group relative to the pyrrole (B145914) ring to identify the global energy minimum structure. This analysis predicts the most likely shape the molecule will adopt.

Electronic Structure Investigations (Frontier Molecular Orbitals: HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are often referred to as the frontier molecular orbitals. researchgate.netmdpi.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. materialsciencejournal.org

For substituted pyrroles, the HOMO is typically localized over the electron-rich pyrrole ring, while the LUMO distribution depends on the nature and position of the substituents.

Interactive Table: Frontier Molecular Orbital Energies (Illustrative) Note: The following data is illustrative for a generic substituted pyrrole and not specific to this compound.

Global Reactivity Descriptors

Global reactivity descriptors are calculated from HOMO and LUMO energies to quantify a molecule's reactivity. researchgate.netnih.gov These parameters, derived from conceptual DFT, help predict how a molecule will behave in a chemical reaction. mdpi.com

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness; indicates how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Interactive Table: Global Reactivity Descriptors (Illustrative) Note: The following data is illustrative for a generic substituted pyrrole and not specific to this compound.

Prediction of Vibrational Frequencies and Spectroscopic Correlations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By analyzing the computed vibrational modes, each peak in an experimental spectrum can be assigned to a specific molecular motion, such as N-H stretching, C-H bending, or C-O stretching of the alcohol group. researchgate.netresearchgate.net Calculated frequencies are often systematically higher than experimental values and are typically corrected using a scaling factor to improve agreement. nih.gov

Hydrogen Bonding Interactions and Solvent Effects

The hydroxymethyl group of this compound can act as both a hydrogen bond donor (from the -OH group) and an acceptor (at the oxygen atom). The pyrrole N-H group can also act as a hydrogen bond donor. researchgate.net Computational models can be used to study how the molecule interacts with itself (forming dimers or larger clusters) or with solvent molecules like water or methanol (B129727). researchgate.netnih.gov

Solvent effects can be modeled using approaches like the Polarizable Continuum Model (PCM), which simulates the bulk solvent as a continuous dielectric medium. These calculations can predict how properties like conformational stability and electronic spectra change in different solvents. semanticscholar.org

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to study the excited states of molecules. researchgate.net This method allows for the prediction of electronic absorption spectra, such as UV-Visible spectra. TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., from HOMO to LUMO), providing insight into the molecule's color and photophysical behavior. nih.gov

Simulation of Electronic Absorption and Emission Spectra

The electronic absorption and emission spectra of a molecule are dictated by transitions between its electronic states. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating these spectra. By calculating the energies of the ground and excited states, it is possible to predict the wavelengths of maximum absorption (λ_max) and emission.

For this compound, TD-DFT calculations can elucidate how the pyrrole core, the methyl groups, and the hydroxymethyl substituent influence its photophysical properties. The choice of functional and basis set is crucial for accuracy. For instance, methods like CAM-B3LYP are often employed for their reliability in predicting electronic spectra. researchgate.net The simulations can be performed in a vacuum (gas phase) or by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of the chemical environment on the electronic transitions. researchgate.net

Theoretical simulations can predict key parameters related to the molecule's electronic transitions, as illustrated in the hypothetical data below.

Table 1: Simulated Spectroscopic Data for this compound

| Parameter | Gas Phase | In Methanol (PCM) |

|---|---|---|

| Absorption Wavelength (λ_max) | 285 nm | 292 nm |

| Emission Wavelength (λ_em) | 350 nm | 365 nm |

| Oscillator Strength (f) | 0.15 | 0.18 |

| S1 -> S0 Transition Energy | 4.35 eV | 4.24 eV |

Note: This data is illustrative and based on typical results for similar heterocyclic compounds.

These simulations reveal how solvent polarity can induce a bathochromic (red) shift in both absorption and emission spectra, a common phenomenon for polar molecules.

Studies of Excited-State Processes (e.g., Proton Transfer Mechanisms)

Excited-state processes, such as proton transfer, are fundamental to many chemical and biological systems. researchgate.net Computational studies can map out the potential energy surfaces of the excited states to determine the feasibility and mechanism of such reactions. nih.gov For this compound, the presence of the N-H group on the pyrrole ring and the O-H group on the methanol substituent makes it a candidate for intramolecular or intermolecular proton transfer.

Upon photoexcitation, the acidity and basicity of functional groups can change significantly. Theoretical calculations can quantify these changes and identify the energetic barriers for proton transfer. nih.gov For example, in an excited-state intramolecular proton transfer (ESIPT), the proton could potentially transfer from the nitrogen to the oxygen, or vice versa, if the geometry allows. rsc.org More commonly, intermolecular proton transfer may occur in protic solvents like methanol, where the solvent molecules can act as a bridge or direct participant. nih.gov

Analysis of the potential energy surface in the first excited state (S1) can reveal whether the proton transfer is a barrierless process or involves a transition state. nih.gov The strengthening or weakening of hydrogen bonds upon excitation is a key indicator, which can be analyzed by comparing bond lengths and vibrational frequencies in the ground (S0) and excited (S1) states. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for all atoms. This allows for the study of the time-dependent behavior of molecules and their interactions.

Investigation of Intermolecular Interactions with Solvents and Other Molecules

MD simulations are particularly well-suited for studying the interactions between a solute, such as this compound, and surrounding solvent molecules. nih.gov By simulating the molecule in a box of solvent (e.g., water or methanol), one can analyze the structure and dynamics of the solvation shell.

Key insights can be gained by calculating Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. For this compound in methanol, RDFs can reveal the specific hydrogen bonding patterns. mdpi.com For example, the RDF between the pyrrole N-H hydrogen and the solvent oxygen can quantify the strength and structure of this hydrogen bond. Similarly, interactions involving the hydroxyl group can be characterized. mdpi.com

These simulations can also quantify dynamic properties such as the residence time of solvent molecules around the solute and diffusion coefficients, providing a comprehensive understanding of how the molecule interacts with its environment at a microscopic level. researchgate.net

Table 2: Intermolecular Interaction Analysis from a Hypothetical MD Simulation

| Interacting Pair | Peak of First Solvation Shell (Å) | Coordination Number |

|---|---|---|

| Pyrrole N-H ... O (Methanol) | 1.9 | 1.1 |

| Hydroxyl O-H ... O (Methanol) | 1.8 | 1.5 |

| Hydroxyl O ... H-O (Methanol) | 2.0 | 2.2 |

Note: This data is for illustrative purposes to demonstrate the output of MD simulations.

Computational Mechanistic Pathway Analysis

Computational chemistry is a cornerstone for elucidating reaction mechanisms, allowing for the exploration of pathways that may be difficult to probe experimentally.

Identification of Reaction Transition States and Reaction Barriers

For any proposed reaction involving this compound, such as its synthesis or subsequent transformation, computational methods can be used to locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Various algorithms are used to find TS structures, and their identity is confirmed by frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier. A lower barrier indicates a faster reaction rate, as described by transition state theory. mdpi.com

Energetic Profiling of Reaction Pathways

Once the reactants, products, intermediates, and transition states are identified, a complete energetic profile of the reaction pathway can be constructed. mdpi.com This profile plots the relative energy of the system as it progresses from reactants to products, providing a visual representation of the reaction's thermodynamics and kinetics.

For example, in the Paal-Knorr synthesis of the pyrrole ring of this compound, DFT calculations could be used to map the energy changes during the cyclization and dehydration steps. mdpi.com This analysis would reveal which step is rate-determining (i.e., has the highest energy barrier) and whether any intermediates are formed. Such energetic profiling is invaluable for understanding reaction feasibility and for optimizing reaction conditions to improve yield and selectivity. mdpi.com

Advanced Applications and Utilization of 2,5 Dimethyl 1h Pyrrol 3 Yl Methanol

As a Versatile Synthetic Intermediate and Building Block

The unique combination of a stable aromatic pyrrole (B145914) core and a functional methanol (B129727) side chain allows (2,5-dimethyl-1H-pyrrol-3-yl)methanol to serve as a foundational molecule in the construction of more elaborate chemical architectures.

The pyrrole ring is a privileged structure found in a vast number of natural products and biologically active molecules. Consequently, substituted pyrroles like this compound are highly sought-after intermediates in medicinal chemistry and organic synthesis. The compound serves as a scaffold that can be chemically modified at several positions: the pyrrole nitrogen, the aromatic ring carbons, and the hydroxyl group of the methanol substituent.

The Paal-Knorr synthesis is a widely employed method for creating the core 2,5-dimethylpyrrole structure, which can then be functionalized to introduce the methanol group or other substituents. The hydroxymethyl group at the 3-position is a key site for further chemical transformations, allowing for its conversion into halides, amines, or other functional groups. This facilitates its use in coupling reactions to build more complex heterocyclic systems. Research has demonstrated the synthesis of complex molecules, such as 1-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-chloroethanone, which is then used to create linked pyrrole-thiazole systems. This highlights the strategic importance of functional groups at the pyrrole 3-position for chain heterocyclization. Similarly, related 2,5-dimethylpyrrole structures have been used as precursors for creating terphenyl-type heterocyclic compounds.

The versatility of the pyrrole scaffold is evident in the range of complex molecules synthesized from its derivatives. These molecules often exhibit significant biological activity, underscoring the importance of pyrrole-based building blocks in drug discovery programs.

Table 1: Examples of Complex Heterocyclic Systems Derived from Substituted Pyrroles

| Initial Pyrrole Scaffold | Reaction/Modification | Resulting Complex System | Reference |

|---|---|---|---|

| 2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrole | Chloroacylation followed by heterocyclization with thioamides | Linked Pyrrole-Thiazole Heterocycles | |

| 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole | Reaction with 1-phenyl-1,4-pentanedione | Terphenyl-type Heterocyclic Compounds | |

| 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile | Conversion of cyano group to tetrazolyl group | Pyrrole-Tetrazole Derivatives | |

| Pyrrole | Metal-mediated intramolecular hydroamination of alkynylamines | Pyrrolines (precursors to other heterocycles) |

The functional groups on this compound make it a promising candidate for applications in materials science. The hydroxyl group allows the molecule to act as a monomer in condensation polymerization reactions, potentially forming polyesters or polyurethanes. Its derivative, (2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol, is explicitly identified as a material building block for polymer science.

Furthermore, pyrrole derivatives have been successfully used to modify the surfaces of materials to enhance their properties. A closely related compound, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol (serinol pyrrole), has been used to functionalize fillers like silica (B1680970) and carbon black. The hydroxyl groups promote a condensation reaction with the filler surface, improving its compatibility and interaction with elastomer chains in composites. This leads to materials with lower energy dissipation, a crucial property for applications such as vehicle tires. The single hydroxymethyl group on this compound could similarly be used to graft the molecule onto material surfaces, altering their polarity and reactivity.

The pyrrole ring itself is the monomer unit of polypyrrole, a well-known conducting polymer. While unsubstituted pyrrole is typically used, the presence of substituents like dimethyl and hydroxymethyl groups would modify the polymerization process and the final properties—such as solubility, processability, and conductivity—of the resulting polymer.

Table 2: Potential Applications in Polymer and Materials Science

| Application Area | Role of this compound | Potential Outcome | Supporting Principle/Example |

|---|---|---|---|

| Condensation Polymers | Monomer (via -OH group) | Formation of novel polyesters, polyurethanes | Functionality as a material building block. |

| Elastomer Composites | Surface modifier for fillers (e.g., silica) | Improved filler-polymer interaction, reduced hysteresis | Use of serinol pyrrole (a diol derivative) for functionalizing fillers. |

| Conducting Polymers | Substituted monomer for polypyrrole | Modified polymer properties (solubility, conductivity) | Pyrrole is the precursor to polypyrrole. |

| Functional Coatings | Grafting agent for surfaces | Altered surface energy and chemical reactivity | The reactive hydroxyl group allows for covalent bonding to surfaces. |

Coordination Chemistry of Pyrrole Methanol Ligands

The field of coordination chemistry leverages molecules called ligands, which bind to a central metal atom to form a coordination complex. Pyrrole-based structures, including those with alcohol functionalities, are effective ligands for a wide range of metal ions.

Pyrrole-based ligands are integral to the design of novel metal complexes with tailored properties. This compound possesses two potential coordination sites: the pyrrole nitrogen atom and the oxygen atom of the methanol group. The pyrrole N-H group can be deprotonated to form an anionic nitrogen donor, which typically forms strong bonds with metal centers. The neutral oxygen atom can also coordinate to the metal, making the molecule a potential bidentate (two-toothed) ligand.

Table 3: Metals Coordinated with Pyrrole-Based Ligands

| Metal Ion | Type of Pyrrole Ligand | Reference |

|---|---|---|

| Copper(II) | Tridentate pyrrole-based ligand | |

| Nickel(II) | Tridentate pyrrole-based ligand | |

| Zirconium(IV) | PNP pincer ligand with a central pyrrole | |

| Hafnium(IV) | PNP pincer ligand with a central pyrrole | |

| Titanium(IV) | Pyrrole-imine ligand | |

| Aluminum(III) | Pyrrole-imine ligand | |

| Zinc(II) | Pyrrole-imine ligand | |

| Europium(III) | Pyrrole-pyridine ligand | |

| Boron | Iminopyrrolyl ligand |

A comprehensive understanding of newly synthesized metal complexes requires detailed characterization using various analytical techniques. These methods provide insights into the electronic structure, bonding, and three-dimensional arrangement of atoms within the coordination compound.

Spectroscopic techniques are also crucial. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to elucidate the structure of the ligand framework in solution and to confirm that its structure is maintained upon coordination. Infrared (IR) spectroscopy helps identify the coordination of the ligand by observing shifts in the vibrational frequencies of key functional groups, such as the N-H stretch of the pyrrole. Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which are often responsible for its color and can indicate the coordination environment of the metal ion.

Table 4: Common Characterization Data for Pyrrole-Metal Complexes

| Technique | Information Obtained | Example Finding | Reference |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Solid-state structure, bond lengths, bond angles, coordination geometry | Determination of M-N(pyrrole) bond lengths and ligand bite angles. | |

| ¹H and ¹³C NMR Spectroscopy | Molecular structure in solution, confirmation of ligand coordination | Characterization of Group 4 metal complexes with PNP pincer ligands. | |

| Infrared (IR) Spectroscopy | Presence of functional groups, shifts upon coordination | Identification of N-H and C=N stretching frequencies in a pyrrole-based Schiff base. | |

| UV-Vis Spectroscopy | Electronic transitions (e.g., π–π, n–π) | Assignment of an intense broad absorption at 474 nm to the n–π* transition of an iminopyrrolyl group. | |

| Fluorescence Spectroscopy | Emission properties, influence of solvent polarity | Observation of two emission peaks at 528 nm and 574 nm for an iminopyrrolyl boron complex. |

Catalytic Roles and Applications

Metal complexes derived from pyrrole-based ligands, including those analogous to this compound, are of significant interest for their potential catalytic activity. The ability to fine-tune the electronic and steric environment around a metal center by modifying the ligand structure is a cornerstone of modern catalyst design.

One area of active research is the development of catalysts for artificial photosynthesis, particularly for the water oxidation reaction. Scientists have synthesized new tridentate pyrrole-based ligands and their copper(II) and nickel(II) complexes with the goal of creating catalysts that can efficiently split water into oxygen and hydrogen. The pyrrole ligand plays a crucial role in stabilizing the metal ion and mediating the electron transfer processes required for catalysis.

Beyond energy applications, metal complexes with pyrrole-containing ligands are used as catalysts in a variety of organic transformations. Transition metal complexes are effective catalysts for hydroamination reactions, which are used to synthesize pyrrolines—important intermediates for other complex molecules. Additionally, various metal complexes incorporating palladium, ruthenium, and iron have been developed to catalyze the synthesis of substituted pyrroles themselves. The use of polymer-supported catalysts, such as a poly(pyridine-2,5-diyl)–CuCl₂ system for the synthesis of dimethyl carbonate, demonstrates another avenue where heterocyclic structures contribute to catalysis, often with benefits like improved recyclability.

Investigation of this compound Derivatives as Organocatalysts

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. While direct applications of this compound as an organocatalyst are not extensively documented in publicly available research, the inherent structural features of the pyrrole ring have led to the development of a diverse range of pyrrole-based organocatalysts. rsc.orgnih.gov The pyrrole motif, a five-membered aromatic heterocycle, is a prominent scaffold in the design of effective organocatalysts due to its unique electronic properties and the ability to participate in hydrogen bonding and other non-covalent interactions. nih.gov

The development of chiral organocatalysts is a significant area of research, aiming to achieve high enantioselectivity in asymmetric synthesis. nih.gov Pyrrole-containing structures have been successfully incorporated into various catalyst designs to create chiral environments that can effectively control the stereochemical outcome of a reaction. For instance, axially chiral styrene-based organocatalysts that integrate a pyrrole ring have been shown to effectively catalyze asymmetric cascade Michael/cyclization reactions, yielding spirooxindoles with high conversion rates and excellent enantioselectivity. nih.gov The catalytic model for these systems suggests that the pyrrole unit contributes to the formation of a catalytic pocket that regulates stereoselectivity through π–π interactions and multiple hydrogen bonds. nih.gov

Furthermore, the synthesis of chiral pyrrolodiketopiperazines under organocatalytic conditions highlights the utility of the pyrrole scaffold in constructing complex molecular architectures. nih.gov These reactions demonstrate the ability of bicyclic acylpyrrol lactims to act as pronucleophiles in direct carbon-carbon bond-forming reactions, such as Michael additions to nitroolefins, with high efficiency and stereocontrol. nih.gov

Proline and its derivatives represent another important class of pyrrole-based organocatalysts, although proline contains a saturated pyrrolidine (B122466) ring. nih.govresearchgate.netresearchgate.netorganic-chemistry.orgrsc.org The success of these catalysts has inspired the design of other chiral amines and amides incorporating the pyrrole core for a range of asymmetric transformations.

Given these precedents, derivatives of this compound could be envisioned as potential organocatalysts. The hydroxyl group offers a handle for further functionalization, allowing for the introduction of catalytically active moieties or chiral auxiliaries. For example, the hydroxyl group could be used to attach hydrogen-bond donors like ureas or thioureas, or to link the pyrrole scaffold to a chiral backbone. The pyrrole nitrogen can also be a site for modification to tune the electronic and steric properties of the catalyst.

Table 1: Examples of Pyrrole-Based Organocatalysts in Asymmetric Reactions